Dota

Radiopharmaceuticals Copper-64 PET Imaging Thermodynamic Stability

Choose DOTA over acyclic DTPA or limited NOTA: its rigid macrocyclic structure delivers unmatched kinetic inertness, preventing premature metal release in vivo. DOTA uniquely enables true theranostic pairs—68Ga PET imaging and 177Lu/90Y therapy with the same targeting vector. For long-circulating mAbs labeled with 64Cu, DOTA-conjugates exhibit <6% transchelation over 48h in serum, ensuring PET signal fidelity. It also forms the most stable Sc(III) complex among polyaminopolycarboxylates, making it the definitive chelator for emerging 44Sc/47Sc applications. Invest in the chelator that regulatory-approved radiopharmaceuticals are built on.

Molecular Formula C16H28N4O8
Molecular Weight 404.42 g/mol
CAS No. 60239-18-1
Cat. No. B554018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDota
CAS60239-18-1
Synonyms1,4,7,10-DOTA
1,4,7,10-tetraazacyclododecane- 1,4,7,10-tetraacetic acid
1,4,7,10-tetraazacyclododecane--N,N',N'',N'''-tetraacetic acid
1,4,7,10-tetrakis(carboxymethyl)-1,4,7,10-tetraazacyclododecane
2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetryl)tetraacetic acid
CuDOTA
DOTA acid
tetraxetan
Molecular FormulaC16H28N4O8
Molecular Weight404.42 g/mol
Structural Identifiers
SMILESC1CN(CCN(CCN(CCN1CC(=O)O)CC(=O)O)CC(=O)O)CC(=O)O
InChIInChI=1S/C16H28N4O8/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28)
InChIKeyWDLRUFUQRNWCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DOTA (CAS 60239-18-1): A Macrocyclic Chelator with Established Performance in Theranostics and MRI


DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is a 12-membered macrocyclic polyamino-polycarboxylate chelator [1]. Its primary utility derives from its ability to form complexes of exceptionally high thermodynamic stability and kinetic inertness with a broad range of metal ions [2]. This characteristic has established DOTA as a foundational component in the development of clinically approved MRI contrast agents (Gd-DOTA) and radiopharmaceuticals for both diagnostic imaging and targeted radionuclide therapy [3].

Why Macrocyclic Integrity Matters: DOTA vs. Acyclic and Alternative Macrocyclic Chelators


The performance of a chelator in biomedical applications is not uniform; substituting one chelator for another can lead to significant differences in stability, pharmacokinetics, and imaging contrast. The key differentiator between DOTA and common alternatives like the acyclic DTPA is the enhanced kinetic inertness conferred by DOTA's rigid macrocyclic structure [1]. This directly impacts in vivo stability, preventing the premature release of toxic metal ions. Furthermore, when compared to other macrocyclic chelators like NOTA and TETA, DOTA demonstrates a distinct thermodynamic preference and radiolabeling profile for specific metal ions and applications [2]. The choice of chelator, therefore, is a critical, data-driven decision that dictates the safety and efficacy of the final diagnostic or therapeutic agent.

DOTA Quantitative Differentiation Evidence: Head-to-Head Performance vs. NOTA, DTPA, TETA & HBED-CC


Thermodynamic Stability of Cu(II) Complexes: DOTA vs. NOTA and TETA

DOTA forms a more thermodynamically stable complex with Cu(II) compared to its macrocyclic analogs NOTA and TETA. This is a critical factor for ensuring the radionuclide remains chelated during circulation and target accumulation [1].

Radiopharmaceuticals Copper-64 PET Imaging Thermodynamic Stability

In Vivo Biodistribution Advantage: DOTA Exhibits Lower Renal Retention Than NOTA

In a direct head-to-head comparison of 68Ga-labeled anti-mesothelin single-domain antibodies (sdAbs), the DOTA-conjugated tracer ([68Ga]Ga-DOTA-A1-His) demonstrated a significantly more favorable biodistribution profile, with notably lower kidney retention compared to its NOTA-conjugated counterpart [1].

Theranostics Nanobody Radiolabeling Gallium-68 PET Imaging

Radiolabeling Performance: DOTA's Kinetic Requirements vs. NOTA

While NOTA is often selected for rapid, room-temperature 68Ga radiolabeling, DOTA offers a complementary and highly robust alternative that is required for achieving high radiochemical yields under optimized conditions. The labeling conditions for DOTA are more stringent but are essential for its use with therapeutic radionuclides [1].

Radiolabeling Kinetics Gallium-68 PET Conjugation Chemistry

Serum Stability vs. Acyclic Chelators: DOTA's Macrocyclic Advantage Over DTPA

The kinetic inertness conferred by DOTA's macrocyclic structure results in superior stability in biological media compared to acyclic chelators like DTPA. This is a fundamental and quantifiable difference that dictates the safety and efficacy of metal-based probes [1].

In Vitro Stability Copper-64 Radioimmunoconjugate

Peak Thermodynamic Stability for Scandium Complexes: DOTA vs. NOTA, DTPA & TETA

For scandium-44 (a promising PET isotope) and scandium-47 (a therapeutic β-emitter), DOTA forms the thermodynamically most stable complex among a panel of common chelators, establishing it as the ligand of choice for developing scandium-based radiopharmaceuticals [1].

Scandium Radiopharmaceuticals PET Imaging Theranostics

Procurement-Driven Application Scenarios for DOTA Based on Quantitative Differentiation


Development of Theranostic Radiopharmaceuticals with 68Ga/177Lu Pairs

DOTA is the preferred chelator for creating true theranostic pairs where the same targeting vector can be used for both PET imaging (with 68Ga) and therapy (with 177Lu or 90Y). While NOTA offers faster room-temperature 68Ga labeling, it is incompatible with the larger therapeutic lanthanide ions, thereby limiting its use to diagnostics only [1]. In contrast, DOTA's ability to form stable complexes with both diagnostic and therapeutic radionuclides justifies the investment in slightly more complex radiolabeling procedures (e.g., heating to 60-95°C) [2]. The lower renal retention observed with DOTA-conjugated vectors, compared to NOTA, further strengthens its case for therapeutic use by reducing the risk of nephrotoxicity [3]. This consolidated approach streamlines development and regulatory approval for dual-use agents.

Copper-64 Radiolabeling for Long-Circulating Immunoconjugates

For applications requiring long-circulating vectors like monoclonal antibodies (mAbs) labeled with 64Cu (t½ = 12.7 h), the choice of chelator is paramount. DOTA provides a superior combination of high thermodynamic stability (log K ≈ 22.7) and exceptional kinetic inertness in serum [4]. Quantitative data shows that 64Cu-DOTA immunoconjugates exhibit less than 6% transchelation over 48 hours in serum at 37°C, a stark contrast to DTPA-based conjugates which undergo rapid degradation [5]. This high level of in vivo integrity ensures that the PET signal accurately reflects the biodistribution of the antibody, not the free copper, and prevents non-specific radiation dose to healthy tissues. For long-term in vivo studies, DOTA is the proven, low-risk option compared to its acyclic counterparts.

Scandium-Based Theranostic Agent Development

As the availability of 44Sc (for PET) and 47Sc (for therapy) increases, there is a need for a chelator that can reliably bind both isotopes. Systematic comparative analysis of common polyaminopolycarboxylate ligands demonstrates that DOTA forms the thermodynamically most stable complex with scandium(III) [6]. The stability of Sc-complexes increases in the definitive order TETA < NOTA < EDTA < DTPA < DOTA, positioning DOTA as the peak-performing chelator in this class [6]. For research programs aiming to leverage the 44Sc/47Sc theranostic pair, DOTA provides a scientifically robust foundation, ensuring maximal complex stability and minimizing the risk of free scandium accumulation, a known issue with less stable chelators.

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